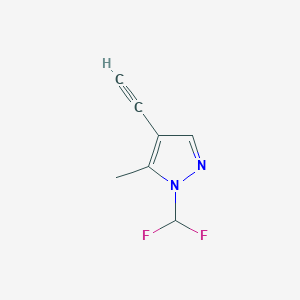![molecular formula C17H16ClN3O B2493595 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-65-9](/img/structure/B2493595.png)
1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on similar compounds, such as 1-methyl-3-(5-nitropyridin-2-yl) urea and 1-aryl-3-(2-chloroethyl) ureas, has provided insight into the synthesis of complex ureas involving chlorophenyl and methylindolyl groups. These studies highlight multi-step nucleophilic reactions and the optimization of synthetic methods for high yields (Zhang et al., 2019); (Gaudreault et al., 1988).
Molecular Structure Analysis
Studies on compounds like 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea reveal molecular conformations and intramolecular hydrogen bonding, showcasing how structural components influence the overall molecular geometry (Yan et al., 2007).
Chemical Reactions and Properties
The reactivity and functional versatility of urea derivatives, including their potential as anticancer agents and inhibitors of human soluble epoxide hydrolase, highlight the chemical utility of such compounds. This is demonstrated in the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds and N,N′-disubstituted ureas containing 3-chloroadamantan-1-yl substituents (Xue Si-jia, 2009); (Danilov et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of similar chlorophenyl and urea derivatives, such as their crystal structures and the stabilization of molecular conformation through intramolecular hydrogen bonds, provide insights into how these properties might be similar for "1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea" (Li Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their biological activity and the potential as inhibitors of various biological processes, are crucial for understanding the chemical behavior of "this compound". Studies on similar compounds reveal their potential applications and the effects of substituents on their reactivity and biological activity (Babu et al., 2005).
Applications De Recherche Scientifique
Insecticide Research : A study by Mulder & Gijswijt (1973) discusses a similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which is part of a new class of insecticides. These compounds demonstrate a unique mode of action, causing defects in the process of cuticle deposition in insects, leading to their death. This suggests potential applications of urea derivatives in insecticide development (Mulder & Gijswijt, 1973).
Corrosion Inhibition : Bahrami & Hosseini (2012) investigated the inhibition effect of 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) in hydrochloric acid solution on mild steel. Their research found that these compounds act as efficient corrosion inhibitors, suggesting their application in protecting metals from corrosion (Bahrami & Hosseini, 2012).
Optoelectronic Device Fabrication : A study by Shkir et al. (2018) on a chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, reveals its significant electro-optic properties. This suggests that similar urea derivatives could have applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Pharmaceutical Research : Although directly outside the scope of your request, it's noteworthy that similar compounds have been studied for their pharmaceutical effects, such as in anticonvulsant activities and potential anticancer properties, as per the studies by Vengerovskii et al. (2014) and Gaudreault et al. (1988) respectively. This indicates a broader scope of medicinal applications for urea derivatives, although further research is needed to fully understand their potential in this area (Vengerovskii et al., 2014) (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-13-8-12(5-6-16(13)20-11)10-19-17(22)21-15-4-2-3-14(18)9-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXJAUGEVYWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

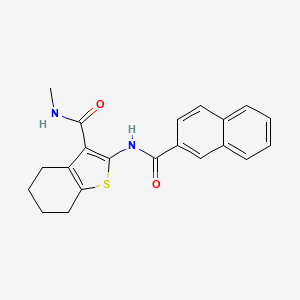
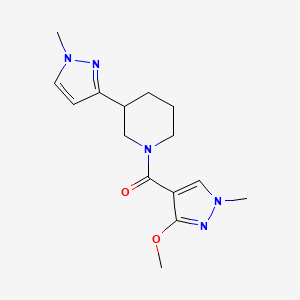
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)

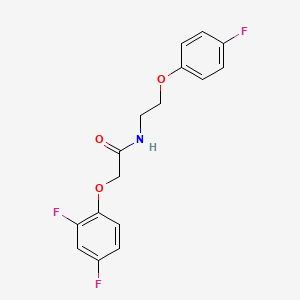
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
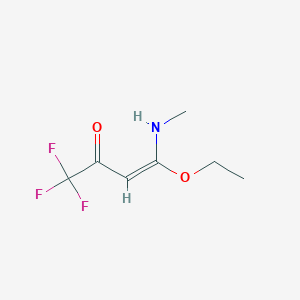
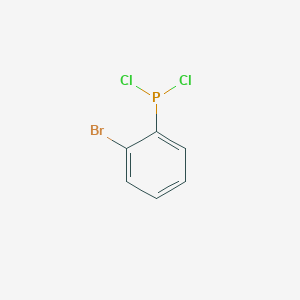
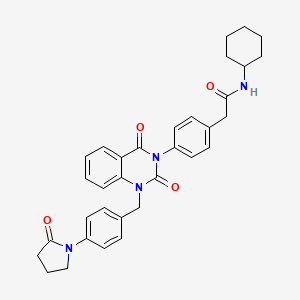

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)
